molecular formula C10H14ClN B2863613 3-(1-Methylcyclopropyl)aniline hydrochloride CAS No. 2172215-39-1

3-(1-Methylcyclopropyl)aniline hydrochloride

Cat. No.: B2863613
CAS No.: 2172215-39-1
M. Wt: 183.68
InChI Key: CRPAJDGTNBRWIF-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)aniline hydrochloride is a chemical compound with the molecular formula C10H14ClN and a molecular weight of 183.68 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclopropyl)aniline hydrochloride typically involves the reaction of 3-(1-Methylcyclopropyl)aniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopropyl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3-(1-Methylcyclopropyl)aniline hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyclopropyl group and the aromatic ring, which confer distinct chemical properties and reactivity compared to its analogues .

Biological Activity

3-(1-Methylcyclopropyl)aniline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl ring attached to an aniline structure. This unique configuration contributes to its interaction with various biological targets, making it a subject of interest in drug discovery and development.

The biological activity of this compound primarily involves its binding affinity to specific enzymes and receptors. Research indicates that the compound may inhibit certain enzymatic activities, which could lead to therapeutic effects or toxicity profiles depending on the context of its use. The exact molecular targets and pathways affected by this compound are still under investigation, but preliminary studies suggest significant interactions with:

  • Enzymes : Potential inhibition of specific enzymes related to metabolic pathways.
  • Receptors : Binding to receptor sites that may influence signaling pathways.

In Vitro Studies

In vitro studies have demonstrated the potential cytotoxic effects of this compound against various cancer cell lines. For example, studies have indicated that similar compounds exhibit significant antiproliferative effects on human leukemia and breast cancer cell lines. The following table summarizes findings from relevant studies:

CompoundCell LineIC50 Value (µM)Mechanism of Action
3-(1-Methylcyclopropyl)anilineMCF-7 (Breast Cancer)TBDInduces apoptosis via caspase activation
CEM-13 (Leukemia)TBDInhibition of specific metabolic enzymes
U-937 (Monocytic)TBDDisruption of cell cycle progression

Note : TBD (To Be Determined) indicates that specific IC50 values for this compound were not available in the reviewed literature.

Case Studies

One notable case study involved the evaluation of similar cyclopropyl-containing compounds that demonstrated promising anticancer activity through apoptosis induction. For instance, compounds structurally related to this compound showed enhanced cytotoxicity against MCF-7 cells, with mechanisms involving increased expression of pro-apoptotic factors and disruption of microtubule dynamics.

Pharmacological Applications

The pharmacological applications of this compound extend beyond cancer treatment. Its role as a potential enzyme inhibitor suggests applications in various therapeutic areas, including:

  • Anticancer Agents : Targeting specific cancer pathways.
  • Enzyme Inhibitors : Potential use in metabolic disorders.
  • Drug Development : As a building block for synthesizing more complex pharmaceutical agents.

Properties

IUPAC Name

3-(1-methylcyclopropyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-10(5-6-10)8-3-2-4-9(11)7-8;/h2-4,7H,5-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPAJDGTNBRWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172215-39-1
Record name 3-(1-methylcyclopropyl)aniline hydrochloride
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